3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
3-{[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is fused with a piperidine ring substituted at the 1-position with a 6-methoxypyrimidin-4-yl group via a methyl linker. This structure combines a planar aromatic system (quinazolinone) with a conformationally flexible piperidine moiety, which may enhance binding to biological targets such as kinases or neurotransmitter receptors.
Properties
IUPAC Name |
3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-10-17(20-12-21-18)23-8-6-14(7-9-23)11-24-13-22-16-5-3-2-4-15(16)19(24)25/h2-5,10,12-14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICHKVFVUWDADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound’s 3,4-dihydroquinazolin-4-one core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compounds in –6). While both cores are bicyclic systems, quinazolinones feature a benzene ring fused to a pyrimidinone, whereas pyridopyrimidinones incorporate a pyridine ring. For example, pyridopyrimidinones may exhibit stronger π-π stacking due to the pyridine nitrogen, whereas quinazolinones offer a larger hydrophobic surface .
Substituent Analysis
Piperidine Modifications
- Target Compound : The piperidine is substituted with a 6-methoxypyrimidin-4-yl group. This substituent’s methoxy group may enhance solubility and metabolic stability compared to halogens or alkyl chains.
- Compound 50e (): Features a 3,4-dichlorobenzyl group on piperidine.
- Yield after synthesis was 16%, suggesting synthetic challenges .
- Compound 44g () : Incorporates a pyridin-2-ylpiperazine group, introducing additional basic nitrogen atoms for improved solubility and receptor interaction .
Physicochemical and Pharmacological Properties
While biological data for the target compound are unavailable, structural comparisons provide insights:
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than benzyl or alkyl substituents, as seen in 50e and 54g .
- Target Engagement: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas pyridopyrimidinones (–6) may target different enzymes due to core structure differences .
Tabulated Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
